molecular formula C8H8O2 B14016439 3a,4-Dihydropentalene-2,5(1H,3H)-dione CAS No. 89448-10-2

3a,4-Dihydropentalene-2,5(1H,3H)-dione

Cat. No.: B14016439
CAS No.: 89448-10-2
M. Wt: 136.15 g/mol
InChI Key: GTHNFIRTTOYLNX-UHFFFAOYSA-N
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Description

3a,4-Dihydropentalene-2,5(1H,3H)-dione is an organic compound with a unique bicyclic structure. It is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4-Dihydropentalene-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:

    Cyclization Reactions: Using diketone precursors and applying heat or catalysts to induce ring closure.

    Reduction Reactions: Employing reducing agents to convert intermediate compounds into the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:

    Batch Processing: Using large-scale reactors to perform the cyclization and reduction steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3a,4-Dihydropentalene-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Further reduction to form more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating cyclization or substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield diketone or quinone derivatives.

    Reduction: Could produce more saturated bicyclic compounds.

    Substitution: Results in functionalized derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3a,4-Dihydropentalene-2,5(1H,3H)-dione exerts its effects depends on its interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Participating in Chemical Reactions: Acting as a reactant or catalyst in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pentalene Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Cyclopentadiene Derivatives: Compounds with related ring systems and reactivity.

Uniqueness

3a,4-Dihydropentalene-2,5(1H,3H)-dione is unique due to its specific bicyclic structure and the potential for diverse chemical reactivity. Its distinct properties make it valuable for various applications in research and industry.

Properties

CAS No.

89448-10-2

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1,3,3a,4-tetrahydropentalene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-1-5-2-8(10)4-6(5)3-7/h1,6H,2-4H2

InChI Key

GTHNFIRTTOYLNX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C=C2CC1=O

Origin of Product

United States

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